N-[(thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide N-[(thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Brand Name: Vulcanchem
CAS No.: 1060349-89-4
VCID: VC11927043
InChI: InChI=1S/C14H11F3N2O2S/c15-14(16,17)10-2-1-3-11(6-10)19-13(21)12(20)18-7-9-4-5-22-8-9/h1-6,8H,7H2,(H,18,20)(H,19,21)
SMILES: C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CSC=C2)C(F)(F)F
Molecular Formula: C14H11F3N2O2S
Molecular Weight: 328.31 g/mol

N-[(thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

CAS No.: 1060349-89-4

Cat. No.: VC11927043

Molecular Formula: C14H11F3N2O2S

Molecular Weight: 328.31 g/mol

* For research use only. Not for human or veterinary use.

N-[(thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide - 1060349-89-4

Specification

CAS No. 1060349-89-4
Molecular Formula C14H11F3N2O2S
Molecular Weight 328.31 g/mol
IUPAC Name N-(thiophen-3-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide
Standard InChI InChI=1S/C14H11F3N2O2S/c15-14(16,17)10-2-1-3-11(6-10)19-13(21)12(20)18-7-9-4-5-22-8-9/h1-6,8H,7H2,(H,18,20)(H,19,21)
Standard InChI Key GVPPTALDPLOWLH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CSC=C2)C(F)(F)F
Canonical SMILES C1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CSC=C2)C(F)(F)F

Introduction

N-[(thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound featuring a thiophene ring and a trifluoromethyl-substituted phenyl group, linked through an ethanediamide backbone. This compound is notable for its potential applications in medicinal chemistry and pharmacology due to its unique structural arrangement and biological activity.

Key Features:

  • Molecular Formula: C14H11F3N2O2S

  • CAS Number: 1060349-89-4

  • Chemical Class: Ethanediamides and heterocyclic compounds

Synthesis and Characterization

The synthesis of N-[(thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, including amidation reactions. These processes require specific conditions such as temperature control, solvent selection, and the presence of catalysts to optimize yield and purity.

Synthesis Steps:

  • Starting Materials: Thiophene derivatives and trifluoromethyl-substituted phenyl compounds.

  • Reaction Conditions: Inert atmosphere, controlled temperature, and appropriate solvents.

  • Catalysts: May include palladium or copper-based catalysts for facilitating reactions.

Biological Activity and Mechanisms of Action

Research indicates that this compound exhibits significant biological activity, primarily through modulation of enzyme activity and interference with signaling pathways related to cell growth and survival. Its interactions with biological macromolecules are crucial for understanding its potential therapeutic effects.

Biological ActivityMechanism
Enzyme ModulationInhibition or activation of specific enzymes
Signaling Pathway InterferenceDisruption of cell growth and survival pathways

Applications and Future Directions

N-[(thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide has potential applications across various fields, including medicinal chemistry and pharmacology. Further research is needed to fully explore its therapeutic potential and to develop strategies for optimizing its synthesis and biological activity.

Potential Applications:

  • Medicinal Chemistry: Drug discovery and development.

  • Pharmacology: Understanding biological interactions and therapeutic effects.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[(thiophen-3-yl)methyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide, including variations in the heterocyclic ring and substituents. These comparisons highlight the unique properties of this compound, particularly its potential for diverse biological interactions.

CompoundStructure FeaturesUnique Aspects
N-methyl-N'-[2-(trifluoromethyl)phenyl]ethanediamideContains a methyl group instead of thiopheneLacks aromaticity from thiophene
5-Thiophen-3-yl-3-[4-(trifluoromethyl)phenyl]sulfonamideContains sulfonamide functionalityDifferent functional group impacts solubility
Methyl N-(3-{[3-(trifluoromethyl)phenyl]methoxy}thiophen-2-yl)carbamateIncludes carbamate groupDifferent reactivity profile due to carbamate

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